![molecular formula C14H24N4O B2376380 (E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide CAS No. 2411329-20-7](/img/structure/B2376380.png)
(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and pain. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. This effect may contribute to the anticancer activity of this compound by preventing the invasion and metastasis of cancer cells.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide has several advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its anticancer activity makes it a potential candidate for the development of novel cancer therapies. However, this compound has a relatively short half-life and may require frequent dosing to maintain its pharmacological effects. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to determine the optimal dosing and administration regimens for this compound in different experimental settings. Further research is also needed to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel this compound derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
合成法
(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-(3-methylpyrazol-1-yl)propylamine with acryloyl chloride, followed by the reaction with dimethylamine. The final product is obtained through purification by column chromatography.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-12(11-18-9-7-13(2)16-18)10-15-14(19)6-5-8-17(3)4/h5-7,9,12H,8,10-11H2,1-4H3,(H,15,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIFUFNNWSIDOM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C=CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)/C=C/CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
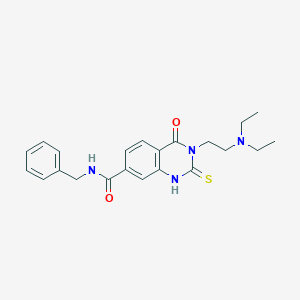
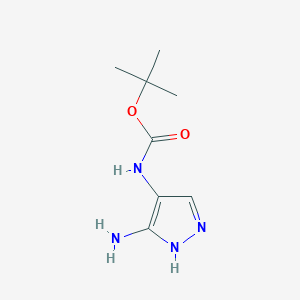

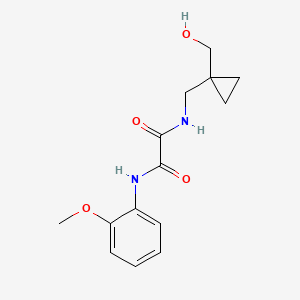
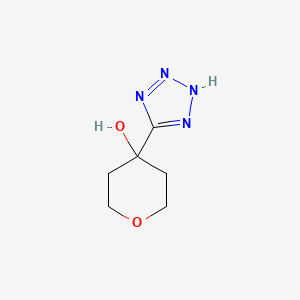
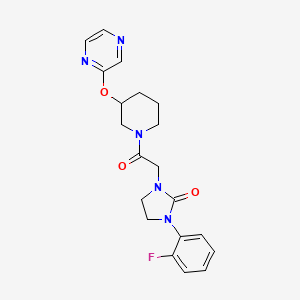


![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2376313.png)
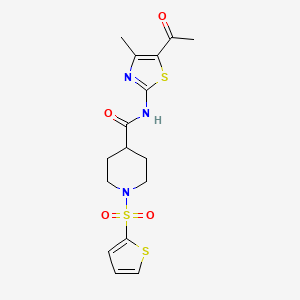
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)
![2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane](/img/structure/B2376317.png)
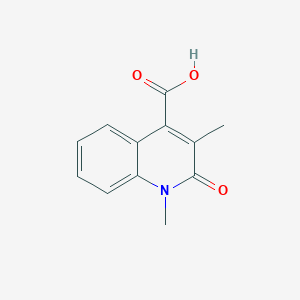
![N-Cyclopropyl-1-methyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxamide](/img/structure/B2376320.png)
